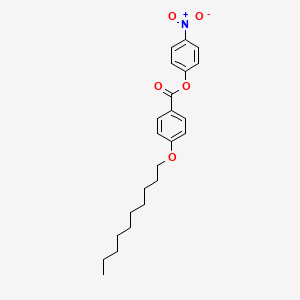

p-Nitrophenyl p-decyloxybenzoate

Description

Significance and Research Trajectory of p-Nitrophenyl p-Decyloxybenzoate

The primary significance of this compound in academic research appears to be rooted in the field of materials chemistry, specifically in the study of liquid crystals. The synthesis of this compound was reported in a 2004 publication in the Journal of Materials Chemistry, a high-impact journal focused on the synthesis, properties, and applications of novel materials. chemicalbook.com The structure of this compound, featuring a rigid aromatic core and a flexible decyloxy tail, is a classic design for molecules that exhibit thermotropic liquid crystalline behavior. Such materials display intermediate phases of matter, known as mesophases, between the solid and liquid states, which are highly sensitive to temperature.

While the specific mesomorphic properties of this compound are not detailed in the readily available literature, its synthesis within the context of materials chemistry strongly suggests its investigation as a potential liquid crystal. Research in this area typically involves the characterization of phase transition temperatures, optical properties, and self-assembly behavior of such molecules. The long decyloxy chain would be expected to influence the type of liquid crystalline phases formed, such as nematic or smectic phases.

Beyond its potential as a liquid crystal, the p-nitrophenyl ester functionality also suggests its utility as a substrate in enzymatic or chemical reaction studies. The p-nitrophenolate anion, released upon hydrolysis of the ester bond, is a yellow-colored compound, allowing for the simple colorimetric monitoring of reaction kinetics. This property is widely exploited in biochemistry to assay the activity of various hydrolytic enzymes, such as esterases and lipases. Although specific studies employing this compound for this purpose are not prominently documented, its structural similarity to other p-nitrophenyl esters used in such assays makes this a highly plausible area of application.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The study of this compound holds relevance across several disciplines within the chemical sciences. Its investigation as a liquid crystal places it firmly within the domain of materials science and condensed matter physics . The ability to design and synthesize molecules that self-assemble into ordered, yet fluid, phases is crucial for the development of advanced materials for applications in displays, sensors, and photonics.

In the realm of organic synthesis , the preparation of this compound serves as an example of esterification reactions and the strategic incorporation of functional groups to achieve desired molecular architectures and properties. The synthesis reported in the Journal of Materials Chemistry utilized dicyclohexyl-carbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents, a common and efficient method for ester formation. chemicalbook.com

Furthermore, the compound's potential as a substrate for hydrolytic enzymes connects it to biochemistry and medicinal chemistry . The study of enzyme kinetics and the screening for enzyme inhibitors are fundamental aspects of drug discovery and diagnostics. The long decyloxy chain could also serve as a probe to investigate the substrate specificity of lipases, which are enzymes that act on water-insoluble esters.

Finally, the chromophoric nature of the p-nitrophenyl group links the compound to the field of analytical chemistry , where colorimetric and spectrophotometric methods are essential for the quantification of chemical and biochemical processes.

Established Synthetic Pathways for this compound

The creation of this compound fundamentally involves the formation of an ester bond between p-decyloxybenzoic acid and p-nitrophenol. The primary synthetic routes are centered around well-established esterification reactions.

Esterification Reactions and Optimizations

The direct esterification of p-decyloxybenzoic acid with p-nitrophenol is the most common approach. Several methods can be employed to facilitate this reaction, with the choice of method often depending on the desired scale, purity requirements, and available reagents.

One of the most effective methods is the Steglich esterification . This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is also crucial for the reaction to proceed efficiently, especially since phenols are less nucleophilic than alcohols. wikipedia.orgnih.govorganic-chemistry.orgd-nb.info The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. wikipedia.orgnih.gov A side-reaction that can diminish the yield is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol. The use of DMAP effectively suppresses this side reaction. wikipedia.org

Another powerful method for this transformation is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ester under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorgsyn.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from p-nitrophenol. The Mitsunobu reaction is particularly useful when other methods fail, for instance, with sterically hindered substrates. orgsyn.org The use of p-nitrobenzoic acid in Mitsunobu reactions has been shown to give significantly improved yields for sterically hindered alcohols. orgsyn.org

Optimization of these reactions typically involves adjusting the stoichiometry of the reagents, reaction temperature, and time. For instance, in the Mitsunobu reaction, shorter reaction times can sometimes lead to slightly decreased yields. orgsyn.org

| Reaction | Reagents | Solvent | Temperature | Typical Yield |

| Steglich Esterification | DCC/DIC, DMAP (cat.) | DCM or DMF | Room Temperature | Good to Excellent |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF or Toluene | 0 °C to Room Temp. | Good to Excellent |

Precursor Chemistry and Intermediate Generation

The synthesis of this compound relies on the availability of its two key precursors: p-decyloxybenzoic acid and p-nitrophenol. While p-nitrophenol is a commercially available starting material, p-decyloxybenzoic acid is typically synthesized in the laboratory.

The most common method for the preparation of p-decyloxybenzoic acid is through the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of a p-hydroxybenzoic acid ester, followed by reaction with a decyl halide (e.g., decyl bromide or iodide). byjus.commasterorganicchemistry.comchem-station.comyoutube.comkhanacademy.org The ester protecting group, often a methyl or ethyl ester, is then hydrolyzed under basic conditions to yield the desired carboxylic acid. The choice of base for the deprotonation is critical, with sodium hydride (NaH) being a common choice as it drives the reaction forward by the evolution of hydrogen gas. youtube.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. chem-station.com

An alternative route to the precursor involves the direct alkylation of p-hydroxybenzoic acid. However, this can lead to competing esterification of the carboxylic acid. Therefore, protection of the carboxylic acid as an ester is generally preferred.

Advanced Synthetic Approaches and Yield Enhancement

To improve the efficiency and yield of this compound synthesis, more advanced methodologies can be considered. These often focus on overcoming the limitations of traditional methods, such as the formation of byproducts and the need for stoichiometric activating agents.

Catalytic versions of the Mitsunobu reaction are an area of active research. These methods aim to use sub-stoichiometric amounts of the phosphine and azodicarboxylate reagents, which are regenerated in situ. nih.gov This approach reduces waste and simplifies purification.

The use of alternative coupling agents in esterification reactions can also lead to higher yields and easier purification. For example, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been shown to be effective for the synthesis of esters from carboxylic acids and alcohols.

Furthermore, solid-phase synthesis techniques could be adapted for the preparation of this compound, which would facilitate the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration.

Derivatization Strategies and Analogous Compound Synthesis

The ability to synthesize derivatives and analogs of this compound is crucial for various applications, such as in the development of new enzyme substrates or in structure-activity relationship studies.

Structural Modifications of the Decyloxy Moiety

The decyloxy tail of the molecule can be readily modified to create a range of analogs.

Varying the Alkyl Chain Length: By using different alkyl halides (e.g., octyl bromide, dodecyl bromide) in the Williamson ether synthesis step for the preparation of the p-alkoxybenzoic acid precursor, a homologous series of p-nitrophenyl p-alkoxybenzoates can be synthesized. This allows for the investigation of the effect of chain length on the properties of the final compound.

Introducing Unsaturation: The use of alkenyl halides (e.g., 10-undecenyl bromide) would introduce a terminal double bond into the decyloxy chain. This double bond can then be further functionalized through reactions such as epoxidation, dihydroxylation, or metathesis.

Incorporating Functional Groups: Alkyl halides containing other functional groups (protected as necessary) can be used to introduce functionalities such as hydroxyl groups, amines, or other ester groups into the decyloxy moiety.

Modifications of the p-Nitrophenyl Moiety

The p-nitrophenyl group can also be chemically modified, although this is often more challenging due to the electron-withdrawing nature of the nitro group which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. While the ester group is also at the para position, it is possible to replace the nitro group with other nucleophiles under specific conditions. For example, reaction with strong nucleophiles like alkoxides or amines could potentially lead to the substitution of the nitro group. However, this would likely require harsh conditions and could also lead to the cleavage of the ester bond. The nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution. researchgate.net

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This would transform the p-nitrophenyl ester into a p-aminophenyl ester, which could then be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of other substituents.

Synthesis from Alternative Phenols: A more straightforward approach to modifying the phenyl moiety is to use a different substituted phenol in the initial esterification reaction. For instance, using 2,4-dinitrophenol or p-cyanophenol would yield analogs with different electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQHCBATGVPGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213005 | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63635-84-7 | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Conjugates and Polymeric Analogues

The unique chemical structure of p-nitrophenyl p-decyloxybenzoate, featuring an activated ester group, positions it as a valuable precursor for the synthesis of a variety of conjugates and polymeric materials. The p-nitrophenyl group serves as an effective leaving group, facilitating nucleophilic acyl substitution reactions. This reactivity is the foundation for its use in creating larger, more complex molecular architectures. While direct studies detailing the polymerization or conjugation of this compound are not extensively documented in publicly available research, the principles of its reactivity can be inferred from studies on analogous p-nitrophenyl esters. These compounds are widely employed in the synthesis of polypeptides, functional polymers, and bioconjugates.

The general strategy involves the reaction of the p-nitrophenyl ester with a nucleophile, such as an amine or a hydroxyl group, on a target molecule or monomer. This reaction results in the formation of a new amide or ester bond, respectively, with the release of p-nitrophenol as a byproduct.

The synthesis of polymers from p-nitrophenyl esters is a well-established methodology, particularly in the field of polypeptide synthesis and functional polymers. publish.csiro.au This approach, often referred to as active ester polymerization, leverages the reactivity of the p-nitrophenyl ester to form polymer chains.

For instance, copolymers have been synthesized using p-nitrophenyl methacrylate (B99206) and other monomers like pentafluorophenyl methacrylate through reversible deactivation radical polymerization. mdpi.com The resulting copolymers possess active ester side chains that can be subsequently modified. This post-polymerization modification allows for the introduction of various functional groups by reacting the polymer with amines or alcohols. mdpi.com A similar approach could be envisioned for a monomer derived from this compound, where the decyloxybenzoate moiety would be incorporated into the polymer backbone or as a pendant group.

The polymerization of peptide p-nitrophenyl esters is another key example, leading to the formation of sequential polypeptides. publish.csiro.au In this process, the N-protecting group of a peptide p-nitrophenyl ester is removed, and the resulting free amino group of one monomer attacks the activated ester of another, leading to chain elongation. publish.csiro.au

The activated nature of p-nitrophenyl esters makes them highly suitable for the conjugation of molecules to biomolecules, such as proteins and carbohydrates. This process is crucial for the development of targeted drug delivery systems, immuno-genic constructs, and various diagnostic tools.

Carbohydrate-protein conjugates, for example, are often prepared using p-nitrophenyl glycosides as precursors. umich.edu The p-nitrophenyl group is first reduced to a p-aminophenyl group, which can then be diazotized and coupled to tyrosine, histidine, or lysine (B10760008) residues on a protein. umich.edu While this involves a modification of the nitrophenyl group itself, it highlights the utility of the p-nitrophenyl scaffold in bioconjugation.

A more direct application of the active ester functionality is in the acylation of biomolecules. p-Nitrophenyl esters are recognized as superior synthons for the indirect radiofluorination of biomolecules. rsc.orgnih.gov In this context, a prosthetic group is first labeled with a radionuclide like ¹⁸F and then conjugated to a biomolecule via the reaction of its p-nitrophenyl ester with an amine group on the biomolecule. rsc.orgnih.gov This method benefits from the high reactivity and stability of the p-nitrophenyl esters. nih.gov

Furthermore, enzyme-mediated reactions can utilize p-nitrophenyl esters. The enzyme OleA, a thiolase, can catalyze Claisen condensation reactions where an acyl group is transferred from a p-nitrophenyl ester to the enzyme's active site. researchgate.netnih.gov This demonstrates the potential for enzymatic incorporation of the acyl group from compounds like this compound into larger, biologically relevant molecules. researchgate.netnih.gov

The following table summarizes representative examples of conjugates and polymers synthesized from various p-nitrophenyl esters, illustrating the potential synthetic pathways applicable to this compound.

| Starting Material | Reactant/Monomer | Product Type | Key Transformation | Reference |

| Benzyloxycarbonyl peptide p-nitrophenyl ester | Peptide p-nitrophenyl ester hydrobromide | Sequential polypeptide | Polycondensation | publish.csiro.au |

| p-Nitrophenyl methacrylate | Pentafluorophenyl methacrylate | Functional copolymer | Cu(0)-mediated reversible deactivation radical polymerization | mdpi.com |

| p-Nitrophenyl alkanoate | Acyl-CoA | Mixed Claisen condensation product | Enzyme (OleA)-catalyzed acyl transfer | researchgate.netnih.gov |

| ¹⁸F-labeled p-nitrophenyl benzoate (B1203000) | Biomolecule (e.g., peptide) | Radiolabeled bioconjugate | Acylation of amine groups | rsc.orgnih.gov |

| p-Nitrophenyl glycoside | Protein | Carbohydrate-protein conjugate | Reduction to aminophenyl, diazotization, and coupling | umich.edu |

Reaction Mechanism Elucidation and Kinetic Investigations

Hydrolysis Reaction Mechanisms of p-Nitrophenyl p-Decyloxybenzoate

The cleavage of the ester bond in this compound can be achieved through both enzymatic and non-enzymatic pathways. While enzymatic hydrolysis involves the sophisticated catalytic machinery of lipases and esterases, non-enzymatic hydrolysis provides a baseline for understanding the intrinsic reactivity of the molecule.

Enzymatic Hydrolysis by Lipases and Esterases

Lipases and esterases, belonging to the α/β hydrolase-fold family, are the primary biocatalysts for the hydrolysis of p-nitrophenyl esters. researchgate.net These enzymes are widely utilized in various industrial applications, from food and pharmaceuticals to the production of biofuels. researchgate.netdiva-portal.org

The active site of lipases and esterases typically contains a catalytic triad (B1167595) of amino acid residues, most commonly serine, histidine, and aspartate or glutamate. semanticscholar.orgresearchgate.net The hydrolysis mechanism proceeds through a two-step process: acylation and deacylation.

In the acylation step, the serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. nih.gov The intermediate then collapses, releasing p-nitrophenol and forming an acyl-enzyme complex. nih.gov

The deacylation step involves the nucleophilic attack of a water molecule on the acyl-enzyme complex, a process also facilitated by the histidine residue. diva-portal.org This generates a second tetrahedral intermediate that subsequently breaks down, releasing the carboxylic acid (p-decyloxybenzoic acid) and regenerating the free enzyme. diva-portal.org The transition states in both acylation and deacylation resemble these high-energy tetrahedral intermediates. diva-portal.org

The specificity of lipases and esterases for different substrates is a key area of research. While some enzymes exhibit broad substrate specificity, others are highly selective. The length of the acyl chain in p-nitrophenyl esters significantly influences the rate of hydrolysis. Studies on various lipases have shown that there is an optimal chain length for which the enzyme exhibits maximum activity. For example, one study found that a lipase (B570770) showed higher activity towards p-nitrophenyl octanoate (B1194180) compared to esters with shorter or longer chains like p-nitrophenyl acetate (B1210297), butyrate (B1204436), dodecanoate, and palmitate. dergipark.org.trdergipark.org.tr This suggests that the geometry and hydrophobicity of the enzyme's active site play a critical role in accommodating the substrate.

The interaction between the enzyme and substrate is not limited to the active site. In the case of lipoprotein lipase (LpL), the presence of apolipoprotein C-II (apoC-II) can modulate the active site's conformation, thereby affecting its catalytic activity. nih.gov This highlights the complex nature of enzyme regulation and substrate interaction in a biological context.

Table 1: Substrate Specificity of a Wild-Type Lipase on Various p-Nitrophenyl Esters

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl acetate | 0.42 |

| p-Nitrophenyl butyrate | 0.95 |

| p-Nitrophenyl octanoate | 1.1 |

| p-Nitrophenyl dodecanoate | 0.78 |

| p-Nitrophenyl palmitate | 0.18 |

Data adapted from a study on a wild-type lipase, illustrating the influence of acyl chain length on enzyme activity. dergipark.org.tr

Interestingly, the nature of the substrate can sometimes induce a change in the rate-determining step of the enzymatic reaction. Hammett linear free-energy relationships have been used to study the electronic effects of substituents on the hydrolysis of p-nitrophenyl benzoate (B1203000) esters. semanticscholar.org These studies have revealed that for substrates with electron-donating groups, the nucleophilic attack by the serine residue is the rate-determining step. semanticscholar.org However, when the substrate contains electron-withdrawing groups, the collapse of the tetrahedral intermediate becomes the rate-limiting step. semanticscholar.org This switch is attributed to the stabilization of the tetrahedral intermediate by the electron-withdrawing functionality. semanticscholar.org

Furthermore, in some specialized enzymes like the thiolase OleA, p-nitrophenyl esters can act as surrogate substrates. While OleA typically uses acyl-Coenzyme A (CoA) substrates, it can utilize p-nitrophenyl alkanoates. nih.gov However, the mechanism is slightly different, involving the transfer of the acyl group from the p-nitrophenyl carrier to the enzyme's active site cysteine. nih.gov This demonstrates the adaptability of some enzymes and how different substrates can lead to variations in the catalytic mechanism.

Non-Enzymatic Hydrolysis Pathways

Understanding the non-enzymatic hydrolysis of this compound provides a baseline for evaluating the catalytic efficiency of enzymes. This spontaneous cleavage of the ester bond is influenced by factors such as pH and the solvent environment.

The non-enzymatic hydrolysis of p-nitrophenyl esters in aqueous solutions can proceed through different mechanisms depending on the pH. Studies on p-nitrophenyl β-D-glucopyranoside have shown a specific acid-catalyzed hydrolysis at low pH and an uncatalyzed hydrolysis in the neutral pH range. chemrxiv.org At high pH, two mechanisms can operate: a direct bimolecular nucleophilic attack by hydroxide (B78521) ions and a neighboring group participation mechanism. chemrxiv.org

The solvent environment also plays a critical role. The rate of alkaline hydrolysis of p-nitrophenyl acetate is significantly enhanced in dimethyl sulfoxide (B87167) (DMSO)-water mixtures compared to pure water. scholaris.ca This is attributed to the destabilization of the hydroxide ion in the ground state by DMSO, although this is not the sole factor. scholaris.ca The presence of specific salts can also influence the rate of solvolysis. For instance, the hydrolysis of p-nitrophenyl alkanoates catalyzed by a functionalized polymer showed substrate selectivity in the presence of Tris buffer, an effect attributed to "salting-in" which promotes the formation of a reactive catalyst-substrate complex. dtic.mil Conversely, "salting-out" effects with sodium chloride can decrease the reaction rate. dtic.mil

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| p-Nitrophenol |

| p-Decyloxybenzoic acid |

| p-Nitrophenyl acetate |

| p-Nitrophenyl butyrate |

| p-Nitrophenyl octanoate |

| p-Nitrophenyl dodecanoate |

| p-Nitrophenyl palmitate |

| p-Nitrophenyl benzoate |

| Acyl-Coenzyme A |

| p-Nitrophenyl β-D-glucopyranoside |

| Dimethyl sulfoxide |

| Sodium chloride |

Role of Leaving Group Efficiency in Ester Hydrolysis

The hydrolysis of esters, a fundamental reaction in organic chemistry, is significantly influenced by the nature of the leaving group. In the case of this compound, the leaving group is the p-nitrophenoxide ion. The efficiency of this group is rooted in its electronic structure. The presence of a nitro group (NO₂) in the para position of the phenyl ring is key. The nitro group is a strong electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance. This stabilization lowers the pKa of the conjugate acid, p-nitrophenol (pKa ≈ 7.15), making the p-nitrophenoxide ion a relatively weak base and, consequently, an excellent leaving group. acs.org

During nucleophilic acyl substitution, such as hydrolysis, a nucleophile (like a hydroxide ion or a water molecule) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. wikipedia.orgyoutube.com The subsequent collapse of this intermediate to form the products is often the rate-determining step. A better leaving group, like p-nitrophenoxide, can depart more readily, thus facilitating a faster reaction rate compared to esters with poorer leaving groups (e.g., alkoxides). acs.orgcdnsciencepub.com The stability of the anionic p-nitrophenoxide, once it has departed, drives the reaction equilibrium toward the products. acs.org This principle is widely exploited in biochemical assays where the release of the yellow-colored p-nitrophenolate anion can be monitored spectrophotometrically to determine reaction rates. cam.ac.ukdiva-portal.org

Kinetic Characterization of Chemical Transformations

Determination of Reaction Rate Constants and Activation Parameters

Kinetic studies on the hydrolysis of p-nitrophenyl esters, including alkanoates like the decanoate (B1226879) derivative, provide quantitative insights into their reactivity. Rate constants for the hydrolysis of a series of p-nitrophenyl alkanoates (C2 to C12) have been measured under basic conditions in various aqueous-organic solvent mixtures. cdnsciencepub.com It was observed that once effects from the hydrophobic aggregation of the long alkyl chains are minimized by the addition of an organic cosolvent, the rates of hydrolysis for esters from C4 to C12 are nearly identical. cdnsciencepub.com This suggests that the acyl chain length, beyond a certain point, does not significantly impact the inherent reactivity at the ester group under these conditions. cdnsciencepub.com

In one study, the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase from Bacillus pumilus was found to have an activation free energy of 15.3 kcal/mol. diva-portal.org Computational studies on the same reaction determined a slightly higher activation free energy of 20.3 kcal/mol for the rate-limiting deacylation step. diva-portal.org While not specific to p-decyloxybenzoate, these values for a structurally similar p-nitrophenyl ester provide an approximation of the energy barriers involved in its enzymatic hydrolysis.

Table 1: Activation Parameters for Hydrolysis of p-Nitrophenyl Butyrate by BplA

| Parameter | Experimental Value | Computational Value |

|---|

Michaelis-Menten Kinetics in Enzymatic Systems

p-Nitrophenyl esters are classic substrates for studying enzyme kinetics, particularly for hydrolases like lipases and proteases, using the Michaelis-Menten model. teachmephysiology.comwashington.eduwikipedia.orglibretexts.org This model describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). teachmephysiology.comwashington.eduwikipedia.org

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Here, Vₘₐₓ represents the rate when the enzyme is fully saturated with the substrate, and Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. teachmephysiology.comwashington.eduwikipedia.org A low Kₘ value indicates a high affinity of the enzyme for the substrate. teachmephysiology.com

For example, in the enzymatic hydrolysis of p-nitrophenyl acetate by carboxylesterase, the Michaelis-Menten constant (Kₘ) was determined to be 0.83 mmol L⁻¹. nih.gov Studies on the enzyme OleA from Xanthomonas campestris have utilized various p-nitrophenyl alkanoates, including p-nitrophenyl decanoate, as substrates to probe its reaction mechanism. nih.govresearchgate.net These enzymes catalyze the hydrolysis of the ester, releasing p-nitrophenol, which allows for convenient high-throughput screening and kinetic analysis. nih.govresearchgate.net The reaction follows a ping-pong mechanism where the acyl group is first transferred to an active site cysteine residue, releasing p-nitrophenol, before subsequent hydrolysis or condensation occurs. nih.gov

Table 2: Michaelis-Menten Constants for Related Ester Hydrolysis

| Enzyme | Substrate | Kₘ |

|---|---|---|

| Carboxylesterase | p-Nitrophenyl acetate | 0.83 mmol L⁻¹ nih.gov |

Note: For α-chymotrypsin, the acylation step was found to follow second-order kinetics rather than Michaelis-Menten kinetics under the studied conditions, indicating Kₘ is much larger than the substrate concentrations used. researchgate.net

Inhibition Kinetics Studies and Mechanistic Implications

The use of p-nitrophenyl esters as substrates is also crucial in studying enzyme inhibition. libretexts.org Inhibition studies can reveal details about an enzyme's mechanism and the nature of inhibitor binding. mit.edu There are several types of inhibition, including competitive, non-competitive, and uncompetitive, each affecting the Michaelis-Menten parameters differently. libretexts.org

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ. libretexts.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ. libretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ. libretexts.org

In a study of carboxylesterase using p-nitrophenyl acetate as the substrate, bis(p-nitrophenyl) phosphate (B84403) was used as an inhibitor. nih.gov The inhibition resulted in a decrease in the reaction rate, and a 50% inhibitory concentration (IC₅₀) was determined to be 0.79 μmol L⁻¹. nih.gov Similarly, the hydrolysis of p-nitrophenyl esters by the enzyme OleA was shown to be nearly eliminated by inhibitors like iodoacetamide (B48618) and cerulenin, which target the active site cysteine (C143), confirming the crucial role of this residue in the catalytic mechanism. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Spectrophotometric Assay Development and Applications

Spectrophotometry is a cornerstone technique for studying the hydrolysis of p-nitrophenyl esters, including p-Nitrophenyl p-decyloxybenzoate*. The principle of these assays is the enzymatic or chemical hydrolysis of the ester bond, which releases p-nitrophenol (pNP). diva-portal.orgscielo.sa.cr In alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a chromophore with a distinct yellow color. scielo.sa.crresearchgate.net This allows for its concentration to be measured by monitoring the absorbance of light, typically in the wavelength range of 405-420 nm. scielo.sa.crresearchgate.netnih.govneb.com

The quantitative determination of p-nitrophenol is fundamental to assays involving this compound. The amount of pNP released is directly proportional to the extent of the hydrolysis reaction.

Methodology: A standard procedure involves creating a calibration curve using known concentrations of p-nitrophenol. depauw.edu The absorbance of these standards is measured at the wavelength of maximum absorbance for the p-nitrophenolate ion (λmax ≈ 405 nm). neb.comumcs.pl According to the Beer-Lambert law, there is a linear relationship between absorbance and concentration within a certain range. depauw.eduumcs.pl By measuring the absorbance of the sample from the hydrolysis reaction, the concentration of the released p-nitrophenol can be accurately determined from this calibration curve. depauw.eduscienceopen.com

Factors such as pH and temperature can significantly affect the absorbance of p-nitrophenol and must be carefully controlled for reliable results. scielo.sa.crscielo.sa.cr Below pH 6, pNP is predominantly in its protonated, colorless form, which absorbs at around 317 nm. scielo.sa.cr At a pH of 10 or higher, the equilibrium shifts completely to the anionic, yellow form, which absorbs at approximately 401-410 nm. scielo.sa.crscielo.sa.cr

Table 1: Wavelengths for Spectrophotometric Analysis of p-Nitrophenol

| Species | pH Condition | Typical Absorption Maximum (λmax) | Color |

|---|---|---|---|

| p-Nitrophenol (protonated) | < 6.0 | ~317 nm | Colorless |

This interactive table summarizes the pH-dependent absorption characteristics of p-nitrophenol, a key factor in its spectrophotometric quantification.

Spectrophotometry is an ideal tool for monitoring the kinetics of this compound hydrolysis in real-time. By continuously measuring the increase in absorbance at 405 nm, the rate of p-nitrophenol formation can be tracked throughout the reaction. nih.govneb.com

This technique allows for the determination of key kinetic parameters. The initial velocity of the reaction can be calculated from the early, linear phase of the absorbance-versus-time plot. neb.com Such kinetic studies are crucial for understanding enzyme activity, including the effects of substrate concentration, temperature, and pH on the reaction rate. diva-portal.orgresearchgate.netnih.gov For instance, in enzyme-catalyzed reactions, data from these assays can be used to determine Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), providing insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 2: Research Findings from Kinetic Studies of p-Nitrophenyl Esters

| Study Focus | Key Finding | Analytical Technique | Reference |

|---|---|---|---|

| Lipase (B570770) Activity | The hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase was monitored to understand the reaction mechanism and thermodynamic parameters. | Spectrophotometry | diva-portal.org |

| Phospholipase D Activity | A specific spectrophotometric assay was developed to measure the initial velocity of transphosphatidylation by monitoring pNP release. | Spectrophotometry | nih.gov |

| Alkaline Phosphatase Kinetics | The hydrolysis of p-nitrophenyl phosphate (B84403) was studied to establish optimal conditions for measuring enzyme activity. | Spectrophotometry | researchgate.net |

This interactive table highlights various research applications where real-time kinetic monitoring of p-nitrophenol release has provided significant insights.

Advanced Spectroscopic Probes for Reaction Monitoring

Beyond standard absorbance spectrophotometry, more advanced spectroscopic techniques can provide deeper insights into the reaction dynamics of this compound.

One such method involves the use of fluorescence spectroscopy. A novel detection method for organophosphate hydrolysis, which also produces p-nitrophenol, utilizes the fluorescence quenching of a Coumarin derivative. nih.gov The presence of p-nitrophenol quenches the fluorescence of the dye, and the decrease in fluorescence intensity is directly proportional to the concentration of pNP. nih.gov This optically-based approach offers a highly sensitive alternative for monitoring the reaction.

Another advanced technique is monitoring the intrinsic fluorescence of enzymes involved in the hydrolysis. nih.gov Enzymes containing tryptophan residues exhibit natural fluorescence. Changes in the local environment of these residues, which can occur during substrate binding and catalysis, lead to changes in the fluorescence signal. By monitoring these changes, researchers can gain insight into the conformational dynamics of the enzyme during its interaction with substrates like this compound. nih.gov

Chromatographic and Electrophoretic Techniques for Mechanistic Studies

For detailed mechanistic studies of the hydrolysis of this compound, techniques that can separate and identify all components of the reaction mixture are essential. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. scienceopen.comresearchgate.net

HPLC can be used to separate the starting material (this compound), the final products (p-nitrophenol and p-decyloxybenzoic acid), and any potential reaction intermediates. researchgate.netresearchgate.net By quantifying these species at different time points, a complete picture of the reaction progress can be constructed. This is invaluable for confirming reaction pathways and for studying complex reaction kinetics where multiple steps may be involved, such as distinguishing between synchronous and stepwise reaction mechanisms. researchgate.net For instance, HPLC analysis has been used to confirm the enzymatic transformation of p-nitrophenol in degradation pathways, demonstrating its utility in tracking the fate of reaction products. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Mechanical and Molecular Mechanics (QM/MM) Calculations for Reaction Pathways

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying chemical reactions in large systems, such as the hydrolysis of p-Nitrophenyl p-decyloxybenzoate in a solvent. In this approach, the chemically active region—the ester functional group and the p-nitrophenyl leaving group—is treated with high-accuracy quantum mechanics (QM). The remainder of the molecule, including the long decyloxy chain and the surrounding solvent molecules, is described using computationally less expensive molecular mechanics (MM) force fields.

This partitioning allows for a detailed electronic-level description of bond-breaking and bond-forming events during a reaction while still accounting for the steric and electrostatic influence of the larger environment. For this compound, a QM/MM simulation would be invaluable for mapping the step-by-step mechanism of its hydrolysis, identifying transition states, and calculating the energy barriers associated with the reaction pathway.

Table 1: Typical QM/MM Partitioning for this compound Hydrolysis

| System Component | Computational Method | Rationale |

|---|---|---|

| Ester Carbonyl Group | Quantum Mechanics (QM) | Site of nucleophilic attack; electronic structure changes are critical. |

| p-Nitrophenoxy Leaving Group | Quantum Mechanics (QM) | Electronic rearrangement during bond cleavage is key to the reaction. |

| Attacking Nucleophile (e.g., H₂O, OH⁻) | Quantum Mechanics (QM) | Directly involved in bond formation and breaking. |

| p-Decyloxybenzoyl Moiety | Molecular Mechanics (MM) | Primarily exerts steric and electrostatic effects on the reactive center. |

Potential Energy Surface (PES) and Minimum Energy Path (MEP) Analysis

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a chemical reaction, a PES can be mapped to visualize the energy landscape connecting reactants, transition states, and products. The Minimum Energy Path (MEP) on this surface represents the most likely trajectory for a reaction to follow. mdpi.com

For this compound, a PES analysis would be crucial for understanding its reactivity, such as in its characteristic hydrolysis reaction. By calculating the energy at various points along the reaction coordinate (e.g., the distance between the nucleophile and the ester carbon), a detailed profile of the reaction can be constructed. This analysis identifies the transition state—the highest energy point along the MEP—the energy of which determines the reaction rate. mdpi.com Furthermore, the PES can reveal the presence of any intermediate species, which are represented by local minima on the surface. mdpi.com

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT calculations can provide deep mechanistic insights by determining the geometries of reactants, products, and transition states. rsc.org For this compound, DFT would be employed to study reactions such as its hydrolysis.

Studies on related molecules like p-nitrophenol and other esters demonstrate that DFT, using functionals like B3LYP, can accurately predict molecular properties. imist.ma For instance, the analysis of the molecular electrostatic potential (MEP) derived from DFT can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. imist.maresearchgate.net In this compound, the electron-withdrawing nitro group makes the p-nitrophenoxy group an excellent leaving group, a feature that can be quantified and understood through DFT calculations. The analysis could elucidate the role of the solvent and any catalysts in the reaction mechanism. nih.gov

Table 2: Key Parameters from a DFT Analysis of this compound

| Calculated Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. imist.ma |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, revealing sites for nucleophilic attack (e.g., the carbonyl carbon). researchgate.net |

| Transition State Energies | Determines the activation energy and thus the theoretical rate of reaction. rsc.org |

| Bond Dissociation Energies | Quantifies the strength of chemical bonds, such as the ester linkage. |

Molecular Dynamics Simulations for Interfacial Phenomena and Molecular Interactions

The structure of this compound, with its long, nonpolar decyl chain and its polar p-nitrophenyl headgroup, makes it an amphiphilic molecule. This dual nature suggests it will exhibit interesting behavior at interfaces, such as an oil-water or air-water interface. Molecular Dynamics (MD) simulations are the ideal computational tool for investigating such phenomena. researchgate.net

MD simulations model the movement of every atom in a system over time, governed by a force field that describes the interactions between atoms. researchgate.net By simulating this compound in a multiphase system (e.g., a box containing both water and an organic solvent), one could observe its spontaneous aggregation or orientation at the interface. researchgate.net These simulations can provide data on the preferred orientation of the molecule, the packing density at the interface, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with surrounding solvent molecules. researchgate.net

Predictive Modeling of Molecular Behavior in Condensed Phases

Building on MD simulations, predictive models can be developed to understand the behavior of this compound in condensed phases (liquids or solids). By running simulations under various conditions (e.g., different temperatures, pressures, or solvent compositions), it is possible to predict macroscopic properties from the underlying molecular interactions.

For this compound, this could include predicting its solubility in different solvents, its tendency to form micelles or other aggregates in solution, and its diffusion coefficient. These predictive models are essential for understanding how the molecule will behave in a bulk medium, which is crucial for any potential application. The results from such simulations can quantitatively capture experimental data and provide a molecular-level understanding of the system's thermodynamics and kinetics. researchgate.net

Applications in Advanced Materials Science

Liquid Crystalline Systems

p-Nitrophenyl p-decyloxybenzoate is a key component in the study and formulation of liquid crystalline systems. These systems are highly responsive to external stimuli such as electric fields, making them suitable for a range of electro-optical applications.

Mesophase Behavior and Phase Transitions

The thermotropic liquid crystalline behavior of this compound is characterized by the formation of distinct mesophases as a function of temperature. The transitions between these phases are a critical area of study for understanding and harnessing its properties.

Research has shown that this compound exhibits a Smectic A (SmA) phase. In the SmA phase, the rod-like molecules align themselves in layers, with the long axes of the molecules oriented perpendicular to the layer planes. This ordered, yet fluid, structure is a key characteristic of its liquid crystalline nature. Studies have investigated the thermal properties and phase transitions of this compound, noting its unique mesomorphic properties. scispace.com

The phase behavior of this compound is significantly influenced by both temperature and pressure. Studies have been conducted to map out the phase diagrams of this and similar compounds under varying pressure conditions. scispace.com These investigations are crucial for understanding the stability of the different mesophases and for determining the operational parameters for devices utilizing these materials.

Liquid Crystal Composites and Nanocolloids

To enhance and tailor the intrinsic properties of this compound, it is often used as a host material in liquid crystal composites and nanocolloids. This involves dispersing nanoparticles within the liquid crystal matrix to create hybrid materials with novel functionalities.

The introduction of ferroelectric nanoparticles like BaTiO₃ into a liquid crystal host has a pronounced effect on the dielectric anisotropy and permittivity of the material. researchgate.net Dielectric anisotropy is the difference between the dielectric permittivity parallel and perpendicular to the director of the liquid crystal.

Studies on similar liquid crystal systems doped with barium titanate nanoparticles have demonstrated that these nanoparticles can modify the dielectric properties. researchgate.net The presence of the nanoparticles can lead to an increase in the ordering of the liquid crystal molecules in their vicinity. mdpi.com This enhanced ordering can, in turn, affect the dielectric anisotropy. The relationship between the concentration of the nanoparticles and the dielectric anisotropy can be complex, offering a way to tailor the electrical properties of the liquid crystal material for specific applications. researchgate.net Furthermore, frequency-dependent investigations have shown a general trend of decreasing permittivity with increasing frequency for various nanoparticle concentrations. researchgate.net

Below is a table summarizing the dielectric properties of a liquid crystal system when doped with ferroelectric nanoparticles.

| Property | Effect of Ferroelectric Nanoparticle Doping |

| Dielectric Anisotropy | Can be modified, offering a pathway for tailoring electrical properties. researchgate.net |

| Dielectric Permittivity | Generally decreases with increasing frequency across different nanoparticle concentrations. researchgate.net |

Carbon Nanotube Dispersion (e.g., Single-Walled, Multi-Walled CNTs)

No data available for this specific compound.

No data available for this specific compound.

No data available for this specific compound.

Development of Tunable Dielectric Materials

While the doping of this compound with BaTiO₃ nanoparticles does create a composite material with tunable dielectric properties, broader research on the development of this specific liquid crystal as a primary component for tunable dielectric materials outside of this context is not available in the reviewed literature. The tunability observed is a direct consequence of nanoparticle inclusion and the resulting interactions. researchgate.net

Polymer Blends and Composites

Control of Polymer Architecture and Functionality

No research was found that details the use of this compound to control the architecture or functionality of polymers within blends or composites.

Interfacial Phenomena and Compatibility in Polymer Systems

There is no available information on the role of this compound in influencing interfacial phenomena or acting as a compatibilizer in polymer systems.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Supramolecular Assemblies

While direct studies on p-Nitrophenyl p-decyloxybenzoate are not available, its structure suggests the potential for several types of non-covalent interactions that are fundamental to the formation of supramolecular assemblies. nih.govnih.gov These interactions are weaker than covalent bonds but are highly directional and specific. nih.gov

The key potential non-covalent interactions for this compound would include:

π-π Stacking: The presence of two aromatic rings (the p-decyloxybenzoate and the p-nitrophenyl groups) would allow for significant π-π stacking interactions. These interactions are crucial for the self-assembly of many aromatic molecules into ordered structures. nih.gov

Dipole-Dipole Interactions: The ester linkage and the nitro group introduce significant dipole moments into the molecule. The interaction between these dipoles would play a role in the relative orientation of molecules within an assembly.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, in the presence of suitable partner molecules (guests or solvents), the oxygen atoms of the ester and nitro groups could act as hydrogen bond acceptors. researchgate.net

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. nih.gov In the context of host-guest chemistry, a larger host molecule can bind a smaller guest molecule. wikipedia.org There is no specific research detailing this compound acting as a host or guest.

However, based on its structure, one could hypothesize its potential roles:

As a Guest: The elongated, rod-like shape of this compound could allow it to fit into the cavity of large macrocyclic hosts such as cyclophanes or certain types of calixarenes. The binding would be driven by a combination of hydrophobic effects (from the decyloxy chain) and π-π stacking (from the aromatic cores).

As a Component of a Host Assembly: While a single molecule is unlikely to form a host cavity, self-assembly of multiple molecules of this compound could potentially create recognition sites for smaller guest molecules.

Self-Assembly of Functional Architectures and Columnar Liquid Crystals

Self-assembly is the spontaneous organization of molecules into ordered structures. For molecules with a rod-like (calamitic) shape, such as this compound, this often leads to the formation of liquid crystalline phases. rsc.org These phases have properties intermediate between those of a crystalline solid and an isotropic liquid. nih.gov

Studies on homologous series of p-alkoxybenzoic acids have shown that these types of molecules can form dimeric structures through hydrogen bonding, which then self-assemble into liquid crystal phases. rsc.org Similarly, other long-chain benzoate (B1203000) derivatives are known to exhibit mesomorphic behavior. mdpi.com While this compound does not form the same hydrogen-bonded dimers as the free acids, the combination of its rigid core and flexible tail is a classic design for a calamitic liquid crystal.

The specific type of liquid crystal phase (e.g., nematic, smectic) would depend on the balance of intermolecular forces. The long decyloxy chain would favor the formation of layered smectic phases. There is no evidence in the literature to suggest that this compound forms columnar liquid crystals. Columnar phases are typically formed by disc-shaped (discotic) molecules, such as triphenylene (B110318) derivatives, which can stack on top of one another to form columns. capes.gov.br

Supramolecular Catalysis and Enzyme Immobilization

Supramolecular catalysis involves the use of supramolecular assemblies to catalyze chemical reactions. There is no research available on the use of this compound in this context.

In the related field of enzyme immobilization, solid supports are used to anchor enzymes, which can improve their stability and reusability. semanticscholar.org The choice of support material and the method of immobilization are critical for the enzyme's performance.

While this compound itself is not used as a support for enzyme immobilization, it is a type of p-nitrophenyl ester. These esters are common substrates used to assay the activity of hydrolytic enzymes like lipases and proteases. The enzyme-catalyzed hydrolysis of the ester bond releases p-nitrophenol, a chromogenic compound whose concentration can be easily measured by UV-Vis spectrophotometry. For instance, studies on the activity of lipase (B570770) have used similar substrates, such as p-nitrophenyl dodecanoate, to quantify enzymatic activity.

Sensing Applications of p-Nitrophenyl Reporting Units

The p-nitrophenyl group is a well-known reporting unit in chemical sensors. Its utility stems from the fact that its cleavage from a parent molecule, often through hydrolysis, releases p-nitrophenol. wikipedia.org In its deprotonated form (p-nitrophenolate), this product has a distinct yellow color and a strong absorbance in the visible region of the electromagnetic spectrum, which makes it an excellent chromogenic and colorimetric reporter.

Fluorescence-based sensing is another common application. The hydrolysis of certain organophosphates, for example, yields p-nitrophenol. The presence of this product can then quench the fluorescence of a sensor molecule, providing a measurable signal. wikipedia.org

Although no specific sensor systems incorporating this compound have been reported, its structure is consistent with that of a reporter molecule. A sensor could be designed where a specific analyte triggers the hydrolysis of the ester bond in this compound, releasing the p-nitrophenol reporter and generating a colorimetric or fluorometric signal.

Q & A

Q. What are the key synthetic pathways for p-nitrophenyl p-decyloxybenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of p-decyloxybenzoic acid with p-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole). Optimization includes:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis side reactions.

- Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance reaction rates by activating the carboxyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine spectral and chromatographic techniques:

- IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹, asymmetric stretching) .

- ¹H NMR : Look for aromatic protons (δ 7.8–8.3 ppm, doublets) and decyloxy chain signals (δ 0.8–1.7 ppm). Integrate peaks to verify stoichiometry .

- HPLC : Use a C18 column with UV detection at 310 nm (λmax for p-nitrophenyl group) to assess purity >98% .

Q. What are the primary applications of p-nitrophenyl esters in enzymatic assays, and how does the decyloxy chain influence substrate specificity?

Q. How do electronic effects of the p-nitrophenyl group influence the hydrolysis kinetics of this compound in non-aqueous media?

Methodological Answer: The electron-withdrawing nitro group increases electrophilicity of the ester carbonyl, accelerating hydrolysis. To quantify this:

Q. What strategies resolve contradictions in reported catalytic efficiencies of lipases toward this compound?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols by:

- Substrate solubility : Use surfactants (e.g., Triton X-100) to maintain micellar dispersion in aqueous buffers .

- Temperature control : Pre-equilibrate reactions to avoid artifacts from enzyme denaturation.

- Reference controls : Include p-nitrophenol standards to calibrate absorbance readings and correct for non-enzymatic hydrolysis .

Q. How can this compound be functionalized for use in cross-disciplinary studies, such as glycobiology or materials science?

Methodological Answer:

- Glycoconjugate synthesis : Replace the decyloxy chain with glycosyl residues via reductive amination or click chemistry (e.g., azide-alkyne cycloaddition) .

- Liquid crystal design : Incorporate into mesogenic structures by coupling with cholesterol derivatives; analyze phase behavior via polarized optical microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.